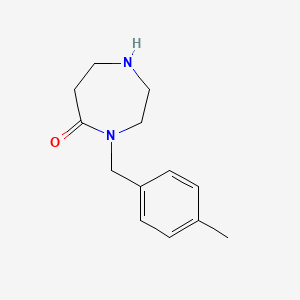

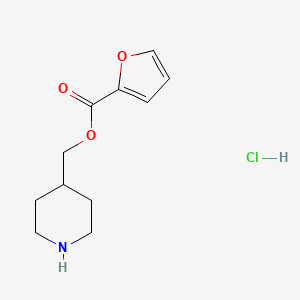

![molecular formula C17H14N2OS B1394872 5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one CAS No. 13109-85-8](/img/structure/B1394872.png)

5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one often involves the use of the methylidene group . This group consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond . The synthesis can also involve the use of pyrrolidine-2,5-dione as a versatile scaffold .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one and its derivatives have shown promising antimicrobial properties. The synthesis of thiazolidin-4-one and thiocarbamoyl derivatives using this compound has demonstrated significant antimicrobial activities against various microbial strains. These synthesized compounds have been evaluated for their potential as antimicrobial agents, highlighting their usefulness in combating infectious diseases (Gouda, Berghot, Shoeib, & Khalil, 2010).

Chemical Reactions with Organometallic Reagents

The chemical behavior of 5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one when reacting with organometallic reagents like Grignard reagents and lithium dibutylcuprate has been studied. These reactions predominantly resulted in 1,2-addition products, indicating that this compound does not behave like normal unsaturated carbonyl compounds. This finding is significant for understanding its reactivity and potential applications in organic synthesis (Akeng'a & Read, 2005).

Synthesis of Schiff Base Ligands

This compound has been used to synthesize Schiff base ligands, which are crucial in forming metal complexes. These Schiff base ligands derived from 2-hydroxybenzophenones have been combined with linear aliphatic triamines to create pentadentate ligands. The resulting iron(III) complexes exhibited high spin state behavior, making them of interest in the field of coordination chemistry and magnetic materials research (Pogány, Moncol’, Pavlik, & Šalitroš, 2017).

Potential as Fungicides

A study on the synthesis and structural determination of thiohydantoin compounds, including derivatives of 5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one, proposed these compounds as potential novel fungicides. Theoretical and experimental analyses were used to determine the most probable structures and their tautomeric and geometric forms, providing insights into their potential application in agriculture (Kobyłka, Żuchowski, Tejchman, & Zborowski, 2019).

Novel Anti-Helicobacter pylori Agents

The compound has been expanded upon to create derivatives that show potent and selective activities against the gastric pathogen Helicobacter pylori. These derivatives have been evaluated for microbiological criteria essential for anti-H. pylori agents, indicating their potential in treating infections caused by this pathogen (Carcanague et al., 2002).

Anti-inflammatory and Analgesic Applications

Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic effects. Certain derivatives showed significant activity in these areas, indicating potential applications in the development of new therapeutic agents for pain and inflammation (Ranga, Sharma, & Kumar, 2013).

Corrosion Inhibition in Mild Steel

Benzimidazole derivatives of 5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one have been studied as corrosion inhibitors for mild steel in acidic environments. Their inhibition efficiency was found to increase with concentration, demonstrating their potential use in industrial applications for protecting metals against corrosion (Yadav, Behera, Kumar, & Sinha, 2013).

Eigenschaften

IUPAC Name |

5-[(2-methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS/c1-12-7-5-6-8-13(12)11-15-16(20)19(17(21)18-15)14-9-3-2-4-10-14/h2-11H,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUSLSMNZCFNME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

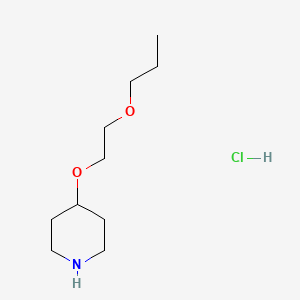

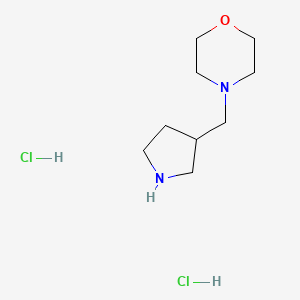

![4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394792.png)

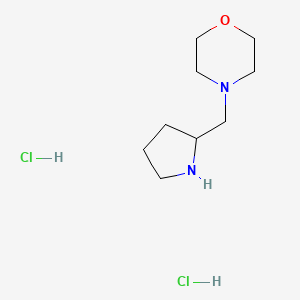

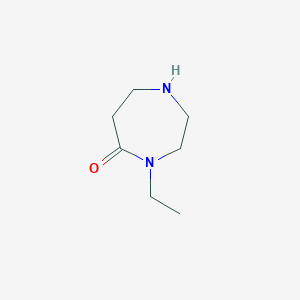

![4-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394794.png)

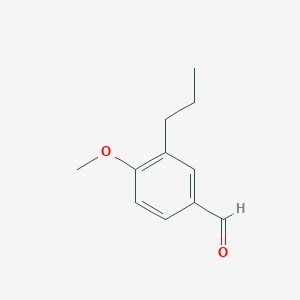

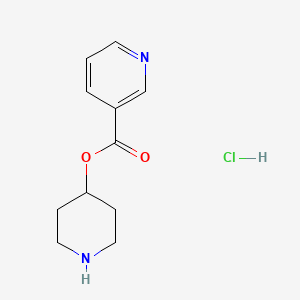

![4-[(3-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1394800.png)

![4-[2-(4-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394801.png)

![4-[3,4-Dihydro-1(2H)-quinolinyl]-3-nitrobenzoic acid](/img/structure/B1394803.png)

![[4-(Hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B1394810.png)